molecular formula C24H20FN3O6S B2765144 (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide CAS No. 866344-94-7

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2765144
CAS No.: 866344-94-7
M. Wt: 497.5
InChI Key: NPLQEQDIEPZFBW-PNHLSOANSA-N
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Description

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with a sulfonylhydrazinylidene group and a fluorophenyl group, enhancing its chemical reactivity and potential utility.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the chromene intermediate with a sulfonylhydrazine derivative, typically under basic conditions.

    Attachment of the Fluorophenyl Group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism by which (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways, affecting cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-fluorophenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O6S/c1-32-21-12-11-16(14-22(21)33-2)35(30,31)28-27-24-17(13-15-7-3-6-10-20(15)34-24)23(29)26-19-9-5-4-8-18(19)25/h3-14,28H,1-2H3,(H,26,29)/b27-24-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLQEQDIEPZFBW-PNHLSOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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